Hydrazine dinitrate
Description
Properties
CAS No. |
13464-98-7 |
|---|---|
Molecular Formula |
H6N4O6 |
Molecular Weight |
158.07 |
IUPAC Name |
hydrazine;nitric acid |
InChI |
InChI=1S/H4N2.2HNO3/c1-2;2*2-1(3)4/h1-2H2;2*(H,2,3,4) |
InChI Key |
HXXHWKZFQGPFJX-UHFFFAOYSA-N |
SMILES |
NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Synonyms |
hydrazine dinitrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazine Derivatives
- Hydrazinium Nitrate (HZN, N₂H₅NO₃): Structure: Hydrazinium cation paired with nitrate. Toxicity: Ranked most toxic among hydrazine derivatives in hepatocyte assays (MTT, LDH leakage) . Applications: High-energy material with mutagenic risks (Ames test positive) .
- 2-Hydroxyethylhydrazine Nitrate (HEHN): Structure: Ethanol-substituted hydrazine with nitrate. Toxicity: Moderate (less toxic than HZN but more than triazole derivatives) . Applications: Intermediate in nanoparticle synthesis (e.g., Mn-Zn ferrites) .
High-Energy Salts
- Ethylenediamine Dinitrate (EDDN, C₂H₁₀N₄O₆): Structure: Ethylenediamine backbone with dual nitrates. Stability: High; used in rocket propellants due to predictable exothermic decomposition .
Ethylenedinitramine (EDNA, C₂H₆N₄O₄) :
Pharmaceutical Agents
- Hydralazine-Isosorbide Dinitrate Combination: Structure: Hydralazine (vasodilator) + isosorbide dinitrate (NO donor). Efficacy: Reduces mortality in heart failure by 28% vs. placebo, though less effective than enalapril . Physiological Impact: Improves peak oxygen consumption and ejection fraction .
Ionic Liquids
- 2-Hydroxyethylhydrazinium Dinitrate :
Data Table: Key Properties of Hydrazine Dinitrate and Analogues
Research Findings and Implications
- Toxicity : Hydrazine derivatives like HZN and DEHN exhibit dose-dependent hepatotoxicity and mutagenicity, necessitating stringent handling protocols .
- Stability : this compound’s crystalline structure enhances stability compared to volatile hydrazine, reducing explosion risks .
- Medical Use : The hydralazine-isosorbide combination demonstrates mortality reduction in heart failure but is outperformed by ACE inhibitors .
- Emerging Alternatives : Ionic liquids (e.g., hydroxyethylhydrazinium salts) offer safer propulsion solutions with catalytic ignition, mitigating hydrazine’s instability .
Preparation Methods
Direct Reaction of Metal Nitrates with Hydrazine Hydrate
A representative preparation of nickel hydrazine nitrate (Ni(N₂H₄)₃₂) involves:
-
Dissolving Ni(NO₃)₂·6H₂O in water (8% w/v solution).
-
Adding hydrazine hydrate (80%) dropwise at 65–70°C with vigorous stirring.
-
Maintaining the reaction for 60 minutes post-addition to ensure completeness.
-
Filtering and washing the precipitate with ice-cold water and methanol.
Table 1: Synthesis Parameters and Yields for Metal Hydrazine Nitrates
| Metal Nitrate | Hydrazine Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ni(NO₃)₂·6H₂O | 1:3 (Ni:N₂H₄) | 65–70 | 91.1 |
| Co(NO₃)₂·6H₂O | 1:3 | 60 | 47.0 |
| Zn(NO₃)₂·6H₂O | 1:3 | 60 | 95.2 |
Ammonia-Mediated Precipitation
For metals requiring pH adjustment, dilute ammonia (0.5 M) is added to metal nitrate-hydrazine solutions until precipitation occurs (pH ≈ 3–5). This method enhances crystallinity and reduces impurities.
Solubility and Stability Optimization
Hydrazine nitrate exhibits high solubility in water (266 g/100 mL at 20°C) and hydrazine hydrate but low solubility in alcohols. Stability is maximized by:
-
Hygroscopicity mitigation : Storage in desiccators with silica gel.
-
Thermal stability : Decomposition initiates at 307°C, making it suitable for high-temperature applications.
Advanced Preparation Techniques
Vacuum Evaporation for Hexahydrazinate Complexes
Attempts to synthesize Ni(N₂H₄)₆₂ via vacuum evaporation of excess hydrazine yielded metastable intermediates that reverted to trishydrazinate complexes (Ni(N₂H₄)₃₂). The equilibrium constant for hexahydrazinate formation was calculated as 0.056 dm³/mol, indicating thermodynamic instability.
Q & A
Q. What are the common synthetic routes for hydrazine dinitrate and its coordination complexes in catalytic systems?
this compound is synthesized via reactions between hydrazine derivatives and nitric acid. For example, rhodium-based catalysts are prepared by reacting rhodium trinitrate with hydrazine in methanol under vacuum, followed by crystallization. Key steps include stoichiometric control of hydrazine (e.g., 2.81 mmol per 0.85 mmol Rh) and degassing solvents to prevent side reactions. Challenges include crystal twinning during X-ray analysis due to instability .
Q. How is this compound utilized in energetic materials, and what analytical methods confirm its structural integrity?
this compound serves as an energetic additive in propellants. Its synthesis involves chlorination of tetrazine precursors followed by nitrate salt formation. Structural confirmation requires FT-IR (N–O and N–N stretching bands), XRD for crystallinity, and elemental analysis (N content >70%). Stability is assessed via differential scanning calorimetry (DSC) to detect exothermic decomposition peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its carcinogenicity (IARC Group 2A) and explosive nature, researchers must use inert-atmosphere gloveboxes, avoid contact with oxidizers, and implement strict waste disposal protocols. Analytical methods like GC-MS should monitor airborne hydrazine derivatives, with exposure limits set below 10 ppb .
Advanced Research Questions
Q. How do solvent and surface effects influence the catalytic decomposition pathways of this compound for hydrogen production?
Decomposition mechanisms differ in vapor vs. liquid phases. In solution, solvents like methanol stabilize intermediates, lowering activation barriers for N–N bond cleavage. Surface interference in heterogeneous catalysis (e.g., Ni-Ir/CeO₂) is minimized by pre-reducing catalysts in H₂ flow. Kinetic studies using in situ FT-IR reveal rate-determining steps, such as NH₃ desorption at 150–200°C .
Q. What computational strategies optimize this compound-based catalysts for selective hydrogenation or metathesis reactions?
Density functional theory (DFT) models predict cycloreversion barriers in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazine catalysts reduce activation energy by 15 kcal/mol compared to [2.2.1] analogs. Experimental validation involves synthesizing bicyclic ligands and testing turnover frequencies (TOF) in carbonyl–olefin metathesis .
Q. How can discrepancies in elemental profiling of this compound derivatives be resolved across laboratories?
Inter-lab variability arises from contamination during sample handling (e.g., metal leaching). Standardized protocols include using PTFE-lined containers, ICP-MS with collision-cell mode to suppress polyatomic interferences, and cross-calibration with certified reference materials (CRMs). NASA’s methodology recommends reporting uncertainties for trace elements (e.g., Fe < 0.1 ppm) .
Q. What design principles improve the thermal stability of this compound in monopropellant formulations like ASCENT?
Stabilization involves co-formulating with hydroxyl-terminated polybutadiene (HTPB) binders and adding combustion modifiers like copper chromite. Thermal gravimetric analysis (TGA) under N₂ shows decomposition onset >120°C. Ballistic evaluation in thrust chambers measures specific impulse (Isp) gains (e.g., 50% increase over hydrazine) .
Q. What mechanistic insights explain this compound’s role in low-temperature protonic ceramic fuel cells (PCFCs)?
this compound acts as a proton donor in PCFC electrolytes. Electrochemical impedance spectroscopy (EIS) reveals enhanced ionic conductivity (0.1 S/cm at 400°C) due to nitrate ion mobility. Durability tests under cyclic loads show <5% performance loss after 100 hours, attributed to stabilized oxygen vacancies .
Methodological Recommendations
- Synthesis : Use Schlenk lines for air-sensitive reactions and monitor pH during nitrate salt precipitation .
- Characterization : Combine XRD with Hirshfeld surface analysis to study hydrogen bonding networks in crystals .
- Catalysis : Employ operando spectroscopy to correlate active-site dynamics with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
